molecular formula C22H17N3O5S3 B11141744 3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11141744
M. Wt: 499.6 g/mol
InChI Key: VKYYOLSNNYSFEO-ATVHPVEESA-N
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Description

3-[(5Z)-4-OXO-5-({4-OXO-2-PHENOXY-4H-PYRIDO[12-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-[(5Z)-4-OXO-5-({4-OXO-2-PHENOXY-4H-PYRIDO[12-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE involves several steps, typically starting with the preparation of the core pyrido[1,2-a]pyrimidine structure. This is followed by the introduction of the phenoxy group and the formation of the thiazolidine ring. The final step involves the formation of the thiolane-1,1-dione moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-[(5Z)-4-OXO-5-({4-OXO-2-PHENOXY-4H-PYRIDO[12-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in these interactions are still under investigation, but they are believed to include key signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Compared to other similar compounds, 3-[(5Z)-4-OXO-5-({4-OXO-2-PHENOXY-4H-PYRIDO[12-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE stands out due to its unique combination of functional groups and heterocyclic rings. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C22H17N3O5S3

Molecular Weight

499.6 g/mol

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H17N3O5S3/c26-20-16(12-17-21(27)25(22(31)32-17)14-9-11-33(28,29)13-14)19(30-15-6-2-1-3-7-15)23-18-8-4-5-10-24(18)20/h1-8,10,12,14H,9,11,13H2/b17-12-

InChI Key

VKYYOLSNNYSFEO-ATVHPVEESA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)OC5=CC=CC=C5)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)OC5=CC=CC=C5)SC2=S

Origin of Product

United States

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